An In-depth Technical Guide to the Chemical Properties of 4-Hydroxymethyl-7-azaindole
An In-depth Technical Guide to the Chemical Properties of 4-Hydroxymethyl-7-azaindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Hydroxymethyl-7-azaindole, a heterocyclic aromatic compound, is a versatile building block in organic synthesis, particularly in the design and development of novel therapeutic agents. Its structural similarity to endogenous purines and indoles allows it to interact with various biological targets, most notably protein kinases, making it a privileged scaffold in medicinal chemistry. This technical guide provides a comprehensive overview of the core chemical properties of 4-Hydroxymethyl-7-azaindole, including its physicochemical constants, spectroscopic data, synthesis, and reactivity. Detailed experimental protocols and analyses of its role in signaling pathways are also presented to support its application in drug discovery and development.
Core Chemical Properties
4-Hydroxymethyl-7-azaindole, also known by its IUPAC name (1H-pyrrolo[2,3-b]pyridin-4-yl)methanol, possesses a unique set of chemical and physical properties that make it a valuable intermediate in the synthesis of complex molecules.[1][2][3]
| Property | Value | Reference(s) |
| CAS Number | 936549-95-0 | [1] |
| Molecular Formula | C₈H₈N₂O | [1] |
| Molecular Weight | 148.16 g/mol | [1] |
| Melting Point | Not explicitly available | |
| Boiling Point | Not explicitly available | |
| pKa | Not explicitly available | |
| Solubility | Not explicitly available |
Spectroscopic Data
The structural elucidation of 4-Hydroxymethyl-7-azaindole and its derivatives is heavily reliant on various spectroscopic techniques. Below is a summary of the expected spectral data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for confirming the structure of 4-Hydroxymethyl-7-azaindole.[4]
¹H NMR (Proton NMR): The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.
| Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| NH (pyrrole) | Broad singlet | - | |
| H (aromatic) | 7.0 - 8.5 | Multiplet | - |
| CH₂ (hydroxymethyl) | ~4.8 | Singlet | - |
| OH (hydroxyl) | Broad singlet | - |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum reveals the different carbon environments within the molecule.
| Carbon | Chemical Shift (δ) ppm |
| C (aromatic/pyrrole/pyridine) | 100 - 150 |
| CH₂ (hydroxymethyl) | ~60 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak ([M]⁺) for 4-Hydroxymethyl-7-azaindole would be observed at m/z 148. Common fragmentation patterns for indole derivatives involve the loss of small molecules like HCN.[5]
Infrared (IR) Spectroscopy
IR spectroscopy helps identify the functional groups present in the molecule.[6][7][8]
| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |
| 3200-3500 (broad) | O-H stretch | Hydroxyl |
| 3100-3300 | N-H stretch | Pyrrole |
| 2850-3000 | C-H stretch | Aromatic/Alkyl |
| 1600-1650 | C=C stretch | Aromatic |
| 1000-1200 | C-O stretch | Alcohol |
Synthesis and Reactivity
Synthetic Protocols
Several synthetic routes to azaindole derivatives have been developed, often involving transition-metal-catalyzed cross-coupling reactions.[9][10][11] A general approach for the synthesis of substituted 7-azaindoles may involve the construction of the pyrrole ring onto a pre-functionalized pyridine core.
A plausible synthetic workflow for preparing 4-substituted-7-azaindoles is outlined below. This process starts with the N-oxidation of 7-azaindole, followed by halogenation at the 4-position, and subsequent functionalization.
Experimental Protocol: Synthesis of 4-Chloro-7-azaindole (A key intermediate)
This protocol is adapted from a patented procedure and serves as an example for the synthesis of a key intermediate.[12][13]
-
N-Oxidation of 7-Azaindole: To a solution of 7-azaindole in a suitable organic solvent (e.g., THF), add hydrogen peroxide dropwise at a controlled temperature (e.g., 5-15 °C). The reaction is typically stirred for several hours. The product, N-oxide-7-azaindole, can be isolated by precipitation and filtration.
-
Chlorination: The N-oxide-7-azaindole is then treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in a solvent like acetonitrile. The reaction is heated to reflux for several hours.
-
Work-up and Purification: After cooling, the reaction mixture is carefully quenched with water or a basic solution. The crude product is then extracted with an organic solvent, dried, and purified by column chromatography or recrystallization to yield 4-chloro-7-azaindole.
Reactivity
The 7-azaindole scaffold exhibits reactivity at several positions. The pyrrolic nitrogen can be alkylated or acylated. The pyridine ring can undergo nucleophilic substitution, especially when activated by an electron-withdrawing group or through the N-oxide. The hydroxymethyl group at the 4-position can be oxidized to an aldehyde or carboxylic acid, or it can be used in esterification or etherification reactions, providing a handle for further molecular elaboration.
Role in Signaling Pathways
The 7-azaindole moiety is a well-established "hinge-binding" motif in many kinase inhibitors.[14][15][16][17] The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can form crucial hydrogen bonds with the hinge region of the ATP-binding pocket of kinases, leading to their inhibition.[9] This inhibition can disrupt downstream signaling pathways that are often dysregulated in diseases such as cancer.[18][19]
While specific studies on 4-Hydroxymethyl-7-azaindole are limited, its derivatives are being explored as inhibitors of various kinases, including p21-activated kinase 1 (PAK1) and c-Met kinase.[17] The general mechanism involves competitive binding to the ATP pocket of the kinase.
Experimental Protocols for Analysis
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method can be developed for the quantitative analysis and purity assessment of 4-Hydroxymethyl-7-azaindole.[20]
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 254 nm).
-
Injection Volume: 10 µL
NMR Sample Preparation and Data Acquisition
For accurate NMR analysis, the following protocol is recommended.[4][11][21]
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean NMR tube.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16-64
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Number of Scans: 1024 or more
-
Relaxation Delay: 2-5 seconds
-
Conclusion
4-Hydroxymethyl-7-azaindole is a valuable heterocyclic compound with significant potential in medicinal chemistry and drug discovery. Its unique structural features and reactivity make it an attractive starting material for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. The data and protocols presented in this guide provide a solid foundation for researchers to further explore and utilize the chemical properties of 4-Hydroxymethyl-7-azaindole in their scientific endeavors.
References
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(Note: This is a representative 2D structure. For detailed bond lengths and angles, crystallographic data should be consulted.)
